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Suc-Ala-Ala-Pro-Asp-pNA - 165174-58-3

Suc-Ala-Ala-Pro-Asp-pNA

Catalog Number: EVT-1474508
CAS Number: 165174-58-3
Molecular Formula: C25H32N6O11
Molecular Weight: 592.562
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Suc-Ala-Ala-Pro-Phe-SBzl

  • Compound Description: Suc-Ala-Ala-Pro-Phe-SBzl is a synthetic peptide substrate used to study the catalytic activity of serine proteases, particularly subtilisin BPN'. []
  • Relevance: This compound shares the same backbone sequence (Suc-Ala-Ala-Pro-) as Suc-Ala-Ala-Pro-Asp-pNA, differing only in the C-terminal residue. Both compounds are used as substrates for studying enzyme kinetics and specificity. []
  • Compound Description: This synthetic peptide is another substrate utilized to investigate the catalytic activity of serine proteases, particularly subtilisin BPN'. []
  • Relevance: N-Suc-Ala-Ala-Pro-Phe-pNA shares an identical backbone sequence (Suc-Ala-Ala-Pro-Phe-) with Suc-Ala-Ala-Pro-Asp-pNA. The primary difference lies in the C-terminal residue, where aspartic acid (Asp) in the target compound is replaced with p-nitroanilide (pNA). This difference is commonly employed in colorimetric assays to monitor enzyme activity. []

Suc-D-Phe-Pro-Ala-pNA

  • Compound Description: Suc-D-Phe-Pro-Ala-pNA is a synthetic peptide identified as a highly effective substrate for pancreatic elastase, exhibiting a strong binding affinity (Km) to the enzyme. []

Suc-Ala-Ala-Pro-Leu-pNA

  • Compound Description: This synthetic peptide substrate is used to analyze the activity of enzymes found in human seminal plasma. Research suggests that the enzyme responsible for hydrolyzing Suc-Ala-Ala-Pro-Leu-pNA is likely a leucine aminopeptidase rather than an elastase-like metalloproteinase. [, ]
  • Relevance: Suc-Ala-Ala-Pro-Leu-pNA shares a very similar structure with the target compound, Suc-Ala-Ala-Pro-Asp-pNA. Both contain the same four N-terminal residues (Suc-Ala-Ala-Pro-) and the p-nitroanilide (pNA) group. The distinction lies in the C-terminal amino acid residue, where aspartic acid (Asp) is replaced with leucine (Leu). This close structural resemblance suggests that both compounds likely target similar enzymatic pathways and are valuable tools for investigating protease specificity. [, ]

Boc-Ala-Ala-Asp-S-Bzl

  • Compound Description: Boc-Ala-Ala-Asp-S-Bzl serves as a specific substrate for Granzyme B (GzmB), a serine protease involved in apoptosis. This substrate is cleaved with similar efficiency by human, mouse, and rat GzmB. []
  • Relevance: Although this compound has a different protecting group (Boc instead of Suc) and a thiobenzyl ester (S-Bzl) instead of pNA, it shares the Ala-Ala-Asp sequence with Suc-Ala-Ala-Pro-Asp-pNA. This shared sequence highlights a potential preference of certain proteases for this specific amino acid motif. []

iNoc-Gln-Val-Val-Ala-Ala-pNA

  • Compound Description: This compound was designed and synthesized as a potential thiol proteinase inhibitor, showing some specific inhibitory activity against cathepsin L. []
  • Relevance: This compound, although possessing a different N-terminal protecting group and amino acid sequence, shares the -Ala-Ala-pNA motif with Suc-Ala-Ala-Pro-Asp-pNA. The presence of this common motif in a known inhibitor suggests a potential role of this structure in interacting with the active sites of certain proteases. []

Suc-Ala-Glyψ(PO₂Et-N)Pro-Phe-pNA

  • Compound Description: This pseudopeptide was designed as a potential transition-state analogue inhibitor of the human cyclophilin hCyp-18, a peptidyl-prolyl cis-trans isomerase (PPIase) involved in protein folding and HIV-1 infection. []
  • Relevance: This pseudopeptide incorporates the Glyψ(PO₂Et-N)Pro motif, a proposed transition-state mimic, into the Suc-Ala-Ala-Pro-Phe-pNA sequence. The fact that this modified peptide acts as an inhibitor for hCyp-18 highlights the importance of the proline residue and its cis-trans isomerization in the activity of this enzyme. Additionally, it suggests that the Suc-Ala-Ala-Pro- sequence is crucial for binding to hCyp-18. []
  • Compound Description: This synthetic peptide is identified as a suitable substrate for both spleen fibrinolytic proteinase (SFP) and granulocyte elastase (GE), exhibiting good solubility and specificity. []
Overview

Suc-Ala-Ala-Pro-Asp-pNA, also known as succinyl-Ala-Ala-Pro-Asp-p-nitroanilide, is a synthetic peptide substrate widely utilized in biochemical research, particularly in studies involving proteases. This compound is designed to mimic natural substrates of serine proteases, facilitating the investigation of enzyme kinetics and substrate specificity. The structure of Suc-Ala-Ala-Pro-Asp-pNA features a succinyl group at the N-terminus, which enhances its solubility and stability in aqueous solutions. The p-nitroanilide moiety serves as a chromogenic indicator, allowing for easy detection of enzymatic activity through spectrophotometric methods.

Source and Classification

Suc-Ala-Ala-Pro-Asp-pNA is classified as a synthetic peptide and is primarily sourced from chemical suppliers specializing in biochemical reagents. It is commonly used in laboratories for enzyme assays, particularly those involving chymotrypsin and other serine proteases. The compound is categorized under peptide substrates due to its structural characteristics that resemble natural peptide bonds.

Synthesis Analysis

Methods

The synthesis of Suc-Ala-Ala-Pro-Asp-pNA typically employs Solid Phase Peptide Synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a solid support resin, allowing for the controlled assembly of the peptide chain.

  1. Stepwise Assembly: Each amino acid is added sequentially to the growing peptide chain while protecting functional groups to prevent unwanted reactions.
  2. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and deprotected to yield the final product.

Technical Details

During synthesis, specific conditions such as temperature, pH, and solvent choice are optimized to ensure high yield and purity. The final product undergoes purification processes, such as High-Performance Liquid Chromatography (HPLC), to isolate Suc-Ala-Ala-Pro-Asp-pNA from by-products and unreacted materials .

Molecular Structure Analysis

Structure

The molecular structure of Suc-Ala-Ala-Pro-Asp-pNA can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₅S
  • Molecular Weight: 342.38 g/mol
  • Structural Features:
    • Succinyl Group: Enhances solubility.
    • Amino Acids: Composed of alanine (two residues), proline, and aspartic acid.
    • p-Nitroanilide Group: Provides chromogenic properties.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized Suc-Ala-Ala-Pro-Asp-pNA.

Chemical Reactions Analysis

Reactions

Suc-Ala-Ala-Pro-Asp-pNA participates in enzymatic hydrolysis reactions catalyzed by serine proteases. These reactions involve the cleavage of the peptide bond between the proline and aspartic acid residues.

Technical Details

In a typical assay setup:

  • The substrate concentration is varied while monitoring the release of p-nitroaniline at 410 nm using spectrophotometry.
  • Kinetic parameters such as kcatk_{cat} (turnover number) and KmK_m (Michaelis constant) are determined using Michaelis-Menten kinetics .
Mechanism of Action

Process

The mechanism of action for Suc-Ala-Ala-Pro-Asp-pNA involves its interaction with serine proteases. Upon binding to the enzyme's active site, the peptide bond is hydrolyzed, resulting in the release of p-nitroaniline, which indicates enzymatic activity.

Data

Kinetic studies have shown that different enzymes exhibit varying affinities for this substrate based on their structural characteristics and active site configurations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • pH Stability: Effective within a pH range of 4 to 8.
  • Reactivity: Reacts specifically with serine proteases; minimal reactivity with other enzyme classes .
Applications

Suc-Ala-Ala-Pro-Asp-pNA has several scientific applications:

  • Enzyme Kinetics Studies: Used extensively for measuring enzyme activity and determining kinetic parameters.
  • Protease Specificity Testing: Assists in characterizing protease specificity and substrate preference.
  • Biochemical Research: Serves as a model substrate in various biochemical assays related to enzyme function and regulation.
Chemical Identity and Structural Characterization of Suc-Ala-Ala-Pro-Asp-pNA

Molecular Formula and Physicochemical Properties

Suc-Ala-Ala-Pro-Asp-pNA is a synthetic tetrapeptide substrate designed for protease specificity studies. Its molecular formula is C₂₈H₃₇N₇O₁₂, derived from the sequential linkage of succinyl (Suc), alanine (Ala), alanine (Ala), proline (Pro), aspartic acid (Asp), and para-nitroaniline (pNA). The molecular weight is 663.65 g/mol, calculated from the atomic composition of its constituent amino acids and terminal modifications [6].

Table 1: Physicochemical Properties of Suc-Ala-Ala-Pro-Asp-pNA

PropertyValue
Molecular FormulaC₂₈H₃₇N₇O₁₂
Molecular Weight663.65 g/mol
SolubilitySoluble in DMSO, aqueous buffers (pH-dependent)
Storage Temperature-20°C (recommended)
Primary ApplicationProtease substrate

The compound exhibits pH-dependent solubility due to ionizable groups: the aspartyl side chain (carboxyl group, pKa ~3.9) and the N-terminal succinyl moiety. It dissolves readily in dimethyl sulfoxide (DMSO) for stock solutions and is compatible with aqueous buffers (e.g., phosphate, Tris) within pH 3–11. Storage at -20°C preserves its stability by minimizing hydrolysis [6] [8].

Structural Analysis: Sequence Specificity and Functional Groups

The substrate’s structure comprises four key regions:

  • N-terminal Succinyl Cap (Suc): Blocks the N-terminus, mimicking an acylated peptide bond and enhancing hydrophobicity.
  • Tetrapeptide Backbone (Ala-Ala-Pro-Asp):
  • Ala-Ala: Provides flexibility and anchors the substrate in protease S₂-S₃ pockets.
  • Pro: Introduces conformational rigidity, constraining peptide bond geometry.
  • Asp: Serves as the P₁ residue; its β-carboxyl group dictates electrostatic specificity.
  • C-terminal pNA Reporter: Para-nitroaniline enables colorimetric detection (λₘₐₓ = 405 nm) upon proteolytic cleavage [5] [6].

The scissile bond is the amide linkage between Asp and pNA. Proteases hydrolyze this bond, releasing yellow pNA for quantification. The Asp side chain’s carboxyl group is critical for interactions with protease active sites, particularly those with cationic S₁ pockets (e.g., chymotrypsin at acidic pH) [5].

CAS Registry and Regulatory Classifications

Suc-Ala-Ala-Pro-Asp-pNA is cataloged under CAS Registry Number 128802-73-3. This identifier is essential for procurement and literature searches. Regulatory classifications include:

  • Research-Only Compound: Classified for in vitro use, not for diagnostic or therapeutic applications.
  • Non-Hazardous Status: Safety Data Sheets (SDS) indicate no severe acute toxicity, though standard laboratory precautions (gloves, goggles) apply.
  • Controlled Substance Restrictions: Not listed under DEA schedules but may require institutional approval for international shipping [8].

Unlike commercial analogs (e.g., Suc-Ala-Ala-Pro-Phe-pNA, CAS 70967-97-4), it lacks specific pharmaceutical regulations due to its exclusive research utility [8].

Comparative Analysis with Analogous Substrates

Suc-Ala-Ala-Pro-Asp-pNA belongs to a family of protease substrates where the P₁ residue (Asp) governs enzyme specificity. Key comparisons:

Substrate Specificity and Kinetics

Table 2: Kinetic Parameters of Tetrapeptide-pNA Substrates

SubstrateP₁ ResidueOptimal ProteasepH Optimumkcat/Kₘ (M⁻¹s⁻¹)
Suc-Ala-Ala-Pro-Asp-pNAAspChymotrypsin5.5–6.0~100 (rel. to Leu)
Suc-Ala-Ala-Pro-Leu-pNALeuChymotrypsin7.5–8.025,000
Suc-Ala-Ala-Pro-Phe-pNAPheCathepsin G7.5–8.016,500
Suc-Ala-Ala-Pro-Lys-pNALysTrypsin-like~10.0Not reported

Data derived from enzymatic assays with bovine chymotrypsin or human neutrophil proteases [1] [5] [8].

Functional Insights

  • P₁-Driven pH Sensitivity: Unlike hydrophobic P₁ residues (Phe, Leu), Asp confers pH-dependent activity. At pH 5.5–6.0, Asp’s carboxyl group is protonated, allowing binding to chymotrypsin’s hydrophobic S₁ pocket. This increases reactivity by ~100-fold compared to pH 8.0, where deprotonated Asp repels the pocket [5].
  • Selectivity vs. Neutrophil Serine Proteases: While Suc-Ala-Ala-Pro-Phe-pNA targets cathepsin G (hydrophobic S₁), the Asp variant is inactive against neutrophil elastase (NE) or proteinase 3 (PR3), which prefer aliphatic P₁ residues. This highlights the role of P₁ charge in substrate discrimination [1] [7].
  • Structural Implications: Substrates with elongated backbones (e.g., heptapeptides) enhance catalytic efficiency for some proteases (e.g., PR3). However, Asp-pNA substrates remain constrained by the stringent S₁ electrostatic requirements [1].

Appendix: Table of Compounds

Properties

CAS Number

165174-58-3

Product Name

Suc-Ala-Ala-Pro-Asp-pNA

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

Molecular Formula

C25H32N6O11

Molecular Weight

592.562

InChI

InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)/t13-,14-,17-,18-/m0/s1

InChI Key

MBLUIJQGADPFTG-USJZOSNVSA-N

SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Synonyms

SUC-ALA-ALA-PRO-ASP-PNA

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